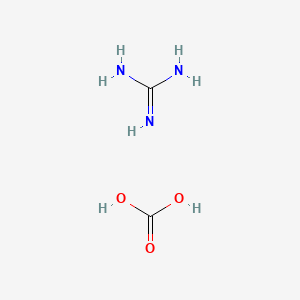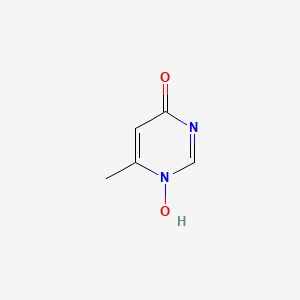
DENDROTOXIN I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dendrotoxin I is a potent neurotoxin isolated from the venom of the black mamba snake (Dendroaspis polylepis polylepis). It is a peptide consisting of 60 amino acids and is known for its ability to block specific subtypes of voltage-gated potassium channels in neurons . This property makes it a valuable tool in neurophysiological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dendrotoxin I is typically isolated from the venom of the black mamba snake. The isolation process involves several steps of purification to achieve a high degree of purity. The venom is first subjected to gel filtration chromatography, followed by ion-exchange chromatography to separate the this compound from other venom components .
Industrial Production Methods: Industrial production of this compound is not common due to its specific source and complex purification process. advances in recombinant DNA technology have made it possible to produce this compound in bacterial systems, which involves cloning the gene encoding this compound into a suitable expression vector and expressing it in a bacterial host .
Chemical Reactions Analysis
Types of Reactions: Dendrotoxin I primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions:
Peptide Bond Formation: This involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Disulfide Bond Formation: This is facilitated by oxidizing agents such as iodine or air oxidation under alkaline conditions.
Major Products: The major product of these reactions is the fully folded and biologically active this compound peptide, characterized by its three disulfide bonds which are crucial for its stability and activity .
Scientific Research Applications
Dendrotoxin I has several important applications in scientific research:
Neurophysiology: It is used to study the function of voltage-gated potassium channels in neurons.
Biochemistry: It is used to study protein-protein interactions and the structural biology of ion channels.
Mechanism of Action
Dendrotoxin I exerts its effects by binding to and blocking specific subtypes of voltage-gated potassium channels, particularly KV1.1 and KV1.2 channels . This blockade prolongs the duration of action potentials and enhances the release of acetylcholine at neuromuscular junctions, leading to increased neuronal excitability . The binding involves interactions with specific amino acid residues in the potassium channel, which are crucial for its selectivity and potency .
Comparison with Similar Compounds
Alpha-Dendrotoxin: Isolated from the green mamba, it also blocks voltage-gated potassium channels but has a slightly different amino acid sequence and binding affinity.
Dendrotoxin K: Another variant from the black mamba, it preferentially blocks KV1.1 channels and is active at picomolar concentrations.
Uniqueness of Dendrotoxin I: this compound is unique due to its high selectivity for KV1.1 and KV1.2 channels and its potent neurotoxic effects. Its specific amino acid sequence and disulfide bond pattern contribute to its distinct pharmacological profile .
Properties
CAS No. |
107950-33-4 |
|---|---|
Molecular Formula |
C11H11N3O |
Molecular Weight |
0 |
Purity |
≥ 97% (HPLC, mass spectrometry). |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-{4-(3-hydroxy-5-methylnon-1-en-1-yl)-5-[(oxan-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-yl}-5-iodopentanoate (non-preferred name)](/img/structure/B1166766.png)
